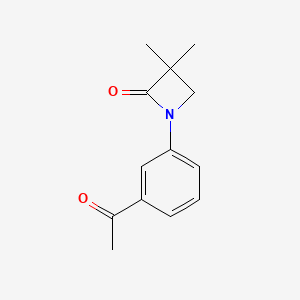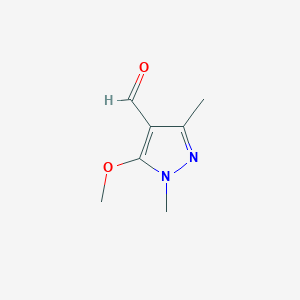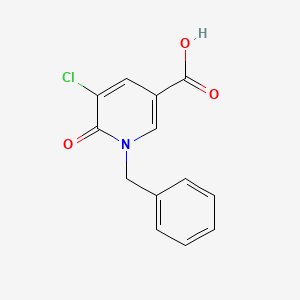
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Overview
Description
“2-Oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 36926-82-6 and a linear formula of C10H6N2O . It has a molecular weight of 170.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “this compound” and its analogues has been attempted in the past . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which was evaluated by the in-house gas chromatography method .Molecular Structure Analysis
The IUPAC name of the compound is 2-hydroxy-3-quinolinecarbonitrile . The InChI code is 1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) .Chemical Reactions Analysis
The compound has been used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . The reaction mechanism involved is an addition-elimination mechanism .Physical And Chemical Properties Analysis
The compound has a melting point range of 314 - 318 . It is solid in its physical form .Scientific Research Applications
Synthesis and Chemical Applications
- One-Pot Synthesis of Derivatives : A study describes the one-pot condensation of formaldehyde with CH acids and enamines to afford new derivatives of 2-oxo-1,2-dihydroquinoline-3-carbonitrile, which were further subjected to alkylation (Dyachenko & Dyachenko, 2015).
- Hydrolysis and NMR Analysis : Another research investigates the hydrolysis of the nitrile moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The study also utilizes Density Functional Theory (DFT) calculations to compute NMR chemical shifts, confirming the structures of the compounds (Basafa et al., 2021).
Optoelectronic and Nonlinear Properties
- Exploration of Optoelectronic Properties : A paper explores the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. This includes studies on molecular orbitals and absorption wavelengths, indicating potential applications in multifunctional materials (Irfan et al., 2020).
Antifungal Properties
- Antifungal Activity : Research focusing on the synthesis of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues discusses their evaluated antifungal properties, showing the potential for pharmaceutical applications (Gholap et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Several studies focus on the corrosion inhibition properties of novel quinoline derivatives on metals like iron. They employ quantum chemical calculations and molecular dynamics simulation approaches to analyze adsorption and inhibition properties (Erdoğan et al., 2017), (Singh et al., 2016).
Mechanism of Action
Target of Action:
The primary target of 2-oxo-1,2-dihydroquinoline-3-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the hydrolysis of acetylcholine (ACh) into choline and acetic acid. This process is essential for restoring postsynaptic neuron function after impulse discontinuity from the presynaptic nerve . In Alzheimer’s disease (AD), AChE inhibition is a therapeutic strategy to enhance cholinergic neurotransmission.
Mode of Action:
- Comparison to Donepezil : Interestingly, some derivatives of this compound exhibit higher inhibitory potency than donepezil (a commonly used AD drug) with an IC50 value of approximately 10 nM . This suggests that This compound may be a promising alternative for AD treatment.
Biochemical Pathways:
- Other AD Mechanisms : Besides cholinergic dysfunction, AD involves β-amyloid plaque accumulation and tau tangle formation. However, the compound’s primary action is related to AChE inhibition .
Action Environment:
Safety and Hazards
Future Directions
The compound and its analogues have shown potential in the treatment of Alzheimer’s disease . They have been synthesized and properly characterized, and their biological evaluation in inhibiting AChE has been promising . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds .
Biochemical Analysis
Biochemical Properties
2-Oxo-1,2-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine into choline and acetic acid. This interaction is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease, where the inhibition of acetylcholinesterase can help increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function .
Additionally, this compound has been shown to inhibit the release of histamine from mast cells and prostaglandins from human platelets, indicating its potential role in modulating inflammatory responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance synaptic transmission and improve memory and cognitive functions. This is particularly beneficial in the treatment of Alzheimer’s disease .
In immune cells, such as mast cells and platelets, this compound inhibits the release of histamine and prostaglandins, respectively. This inhibition can reduce inflammatory responses and alleviate symptoms associated with allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This binding interaction is crucial for its role in enhancing cholinergic transmission in the brain .
Furthermore, the inhibition of histamine and prostaglandin release by this compound involves its interaction with specific receptors or signaling pathways in mast cells and platelets. These interactions help modulate the inflammatory response and provide therapeutic benefits in allergic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and inflammatory mediators, although the potency may decrease slightly over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and reduces inflammatory responses without causing significant adverse effects. At higher doses, there may be toxic effects, including hepatotoxicity and neurotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and immune cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for specific cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, in neuronal cells, it may localize to synaptic vesicles, where it can effectively inhibit acetylcholinesterase and enhance cholinergic transmission .
properties
IUPAC Name |
2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMLIGSXULUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377508 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36926-82-6 | |
| Record name | 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36926-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)





![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)


![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)



